

# Chemical properties and reactivity of 2,3,4-Trihydroxybenzaldehyde

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## Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzaldehyde

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An In-depth Technical Guide to **2,3,4-Trihydroxybenzaldehyde**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,3,4-Trihydroxybenzaldehyde**, also known as pyrogallol-4-carboxaldehyde, is a polyhydroxybenzaldehyde with significant potential in pharmaceutical and chemical industries. Its unique structure, featuring three hydroxyl groups and an aldehyde moiety on a benzene ring, imparts a wide range of chemical reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of **2,3,4-Trihydroxybenzaldehyde**, with a focus on its applications in drug development. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.

## Chemical and Physical Properties

**2,3,4-Trihydroxybenzaldehyde** is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.<sup>[1]</sup> Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>4</sub>	[1][2]
Molecular Weight	154.12 g/mol	[1][2]
Appearance	Pale yellow to light brown crystalline powder	[1][3]
Melting Point	159-163 °C	[1][3][4]
Solubility	Soluble in DMSO, Methanol, water, and ethanol.	[2][3][5]
pKa	7.41 ± 0.23 (Predicted)	[3]
LogP	1.25	[3]
CAS Number	2144-08-3	[1][3]

## Spectroscopic Data

The structural features of **2,3,4-Trihydroxybenzaldehyde** have been characterized by various spectroscopic techniques.

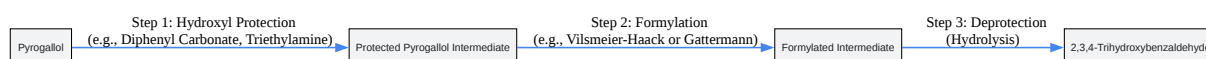
Spectroscopic Data	Values	Reference
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	9.83 (s, 1H), 7.68 (d, J=9.0Hz, 1H), 6.84 (d, J=9.0Hz, 1H)	[3]
<sup>13</sup> C NMR	View the full spectrum for FREE at SpectraBase ID: GeyjE2ojOHc	[6]
Crystal Structure	Monoclinic, a = 3.6222 (3) Å, b = 24.006 (2) Å, c = 14.8965 (9) Å, β = 93.524 (5)°	[7]

## Synthesis of 2,3,4-Trihydroxybenzaldehyde

Several methods have been developed for the synthesis of **2,3,4-Trihydroxybenzaldehyde**, primarily using pyrogallol as the starting material.

## Modern Three-Step Synthesis (Hydroxyl Protection, Formylation, Deprotection)

This is a widely used method due to its high yield and purity.[3][8]



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*Modern three-step synthesis of **2,3,4-Trihydroxybenzaldehyde**.*

Experimental Protocol:

- Step 1: Phenolic Hydroxyl Protection.
  - In a reaction vessel, combine 126 g (1 mol) of pyrogallol, 5.05 g (0.05 mol) of triethylamine, 235.4 g (1.1 mol) of diphenyl carbonate, and 630 ml of methyl tert-butyl ether.[3]
  - Heat the mixture to reflux and maintain for 6-8 hours.[3]
  - Cool the reaction to room temperature.
  - Wash the organic layer three times with 200 ml of 5% NaOH solution, followed by one wash with 200 ml of water, and one wash with 200 ml of saturated sodium chloride solution.[3]
  - Concentrate the organic layer to remove approximately 70% of the solvent.
  - Cool to -5°C with stirring to induce crystallization.
  - Collect the solid by suction filtration and dry to obtain the protected intermediate. (Yield: 96.3%).[3]

- Step 2: Formylation (Vilsmeier-Haack type).
  - Dissolve the protected intermediate in a suitable solvent like DMF.
  - Cool the solution to 0°C.
  - Slowly add the Vilsmeier reagent (prepared from POCl<sub>3</sub> and DMF).
  - Stir the reaction at room temperature for several hours.
  - Quench the reaction with a solution of sodium acetate in water.
  - Extract the product with an organic solvent (e.g., ethyl ether).
  - Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
  - Purify the residue by silica gel column chromatography to obtain the formylated intermediate.
- Step 3: Deprotection.
  - To the formylated intermediate, add 3 times the molar ratio of water.[\[3\]](#)
  - Heat the mixture to reflux for 1-1.5 hours.[\[3\]](#)
  - Cool the mixture to 5-10°C with stirring.
  - Collect the precipitated product by suction filtration and dry to obtain **2,3,4-Trihydroxybenzaldehyde**. (Yield: 93-95%).[\[3\]](#)

## Classical Formylation Reactions

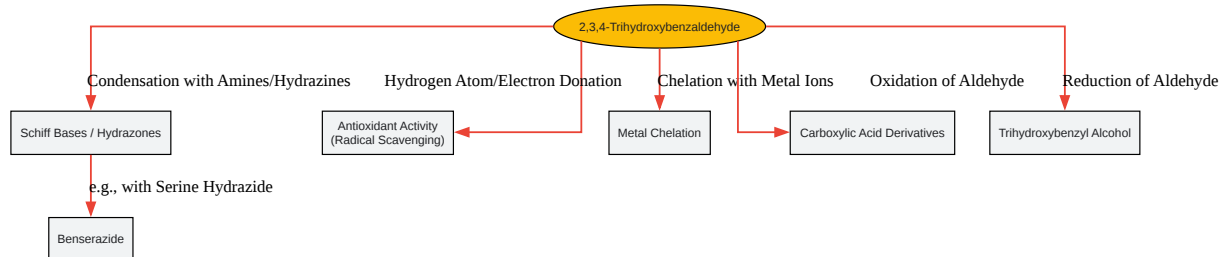
- Gattermann Reaction: This reaction involves the formylation of pyrogallol using hydrogen cyanide (HCN) and a Lewis acid catalyst. Due to the high toxicity of HCN, this method is now less common.[\[8\]](#)
- Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, prepared from a substituted amide (like DMF) and phosphorus oxychloride, to formylate the electron-rich

pyrogallol ring.[3][5]

- Reimer-Tiemann Reaction: This reaction employs chloroform in a basic solution to achieve ortho-formylation of phenols. However, for pyrogallol, it often results in low yields and a mixture of products.[3]

## Chemical Reactivity and Key Reactions

The presence of both hydroxyl and aldehyde functional groups makes **2,3,4-Trihydroxybenzaldehyde** a reactive molecule capable of undergoing various chemical transformations.



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*Key reactions of 2,3,4-Trihydroxybenzaldehyde.*

## Condensation Reactions: Synthesis of Schiff Bases and Benserazide

**2,3,4-Trihydroxybenzaldehyde** readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[3][9] A prominent application is the synthesis of Benserazide, an anti-Parkinson's drug.[3][10]

Experimental Protocol for Schiff Base Synthesis:

- Dissolve an appropriate hydrazide (4.40 mmol) and **2,3,4-trihydroxybenzaldehyde** (4.40 mmol) in anhydrous methanol (15 mL).[9]
- Stir the reaction mixture at room temperature for 24 hours.[9]
- Collect the resulting solid by filtration.
- Purify the product by recrystallization from a mixture of ethanol and water (1:1, v/v).[9]

Experimental Protocol for Benserazide Hydrochloride Synthesis:

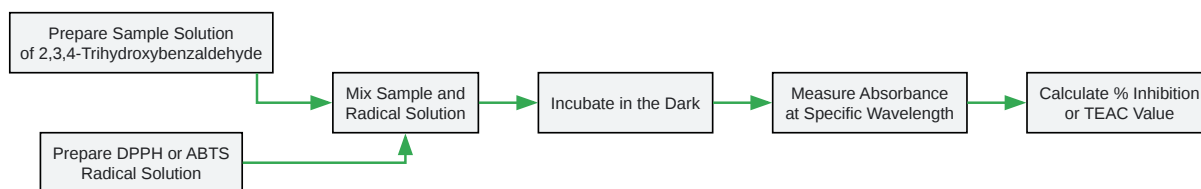
- In a reaction vessel, combine serine hydrazide hydrochloride and **2,3,4-trihydroxybenzaldehyde** in a solvent such as water, ethanol, isopropanol, or glycol dimethyl ether.[4]
- Add a catalyst (e.g., 5% Pd/C) and introduce hydrogen gas.[4]
- Heat the reaction mixture (e.g., to 40-50°C).[4]
- After the reaction is complete, filter the catalyst.
- The product, benserazide hydrochloride, can be isolated by suction filtration and vacuum drying.[4]

## Biological Activities and Applications in Drug Development

**2,3,4-Trihydroxybenzaldehyde** exhibits a range of biological activities, making it a valuable scaffold in drug discovery.

### Antioxidant Activity

The three hydroxyl groups on the aromatic ring enable **2,3,4-Trihydroxybenzaldehyde** to act as a potent antioxidant by donating hydrogen atoms or electrons to neutralize free radicals.[5][11] The antioxidant capacity can be evaluated using assays such as DPPH and ABTS.



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*General workflow for DPPH/ABTS antioxidant assays.*

Experimental Protocol for DPPH Assay:

- Prepare a stock solution of **2,3,4-Trihydroxybenzaldehyde** in methanol.
- Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 60  $\mu$ M).
- In a test tube or microplate well, mix a small volume of the sample solution with the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solution at 517 nm.
- Calculate the percentage of radical scavenging activity using the formula: % Scavenging =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$ .

## Antimicrobial Activity

Derivatives of **2,3,4-Trihydroxybenzaldehyde**, such as carbohydrazones and Schiff bases, have shown promising antibacterial and antifungal activities.<sup>[3][5]</sup>

## Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation. Benzaldehyde derivatives are known to inhibit this enzyme.

Experimental Protocol for Tyrosinase Inhibition Assay:

- Prepare solutions of the test compound (**2,3,4-Trihydroxybenzaldehyde**) and a positive control (e.g., Kojic acid).
- In a 96-well plate, add 20 µL of the test material/control to respective wells.
- Add 50 µL of tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes. [\[12\]](#)
- Add 30 µL of L-tyrosine substrate solution to each well.
- Measure the optical density at 510 nm in a kinetic mode for 60 minutes. [\[12\]](#)
- Calculate the slope of the reaction for each sample.
- Determine the percent inhibition using the formula: % Inhibition =  $[(\text{Slope\_control} - \text{Slope\_sample}) / \text{Slope\_control}] \times 100$ . [\[12\]](#)

## Safety and Handling

**2,3,4-Trihydroxybenzaldehyde** is considered a hazardous substance. It can cause skin, eye, and respiratory irritation. [\[13\]](#) Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound. It is sensitive to air and should be stored in a dark, dry place under an inert atmosphere. [\[3\]](#)[\[13\]](#)

## Conclusion

**2,3,4-Trihydroxybenzaldehyde** is a highly functionalized and reactive molecule with significant applications in organic synthesis and medicinal chemistry. Its role as a key intermediate in the production of the anti-Parkinson's drug Benserazide, coupled with its inherent antioxidant and potential antimicrobial and tyrosinase-inhibiting properties, makes it a compound of great interest to researchers in drug development. This guide has provided a detailed overview of its chemical properties, synthetic methodologies, and reactivity, along with practical experimental protocols to aid in its further investigation and application.

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